1-[Tert-butyl(prop-2-YN-1-YL)amino]-3,3-dimethylbutan-2-one hydrochloride
Description
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one hydrochloride is a synthetic organic compound featuring a tertiary butyl group, a propargylamine moiety, and a dimethyl-substituted ketone backbone. Its hydrochloride form enhances solubility and stability, making it relevant for pharmaceutical and chemical research. The compound is identified by synonyms such as MFCD01454881 and AKOS024398368 . It has been utilized in synthetic pathways for bioactive molecules, including intermediates in kinase inhibitor development . However, recent data indicate that commercial availability of this compound has been discontinued due to regulatory or safety considerations .
Key physicochemical properties (inferred from structural analogs):
- Molecular formula: C₁₃H₂₂ClNO₂
- Functional groups: Tertiary amine, ketone, propargyl group.
Properties
IUPAC Name |
1-[tert-butyl(prop-2-ynyl)amino]-3,3-dimethylbutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-8-9-14(13(5,6)7)10-11(15)12(2,3)4;/h1H,9-10H2,2-7H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBPGHNQRBBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN(CC#C)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Tert-butyl(prop-2-YN-1-YL)amino]-3,3-dimethylbutan-2-one hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the prop-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne with a halide to form the prop-2-yn-1-yl intermediate.
Introduction of the t-butyl group: The t-butyl group is introduced through a nucleophilic substitution reaction, where a t-butyl halide reacts with the prop-2-yn-1-yl intermediate.
Formation of the dimethylbutan-2-one moiety: This step involves the reaction of the t-butyl(prop-2-yn-1-yl)amine with a suitable ketone precursor to form the final product.
Conversion to hydrochloride salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[Tert-butyl(prop-2-YN-1-YL)amino]-3,3-dimethylbutan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the t-butyl or prop-2-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[Tert-butyl(prop-2-YN-1-YL)amino]-3,3-dimethylbutan-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[Tert-butyl(prop-2-YN-1-YL)amino]-3,3-dimethylbutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other ketone- and amine-containing molecules. Below is a comparative analysis based on available evidence:
Structural Analogs
Key Differences
Functional Group Diversity: The target compound’s propargylamine and tertiary butyl groups distinguish it from 1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one, which contains an imidazole ring and chlorophenoxy group. The latter’s imidazole moiety likely contributes to its antifungal properties in cosmetics, whereas the propargyl group in the target compound may enhance reactivity in click chemistry or cross-coupling reactions .
Regulatory and Safety Profiles: The target compound’s delisting (2024) contrasts with 1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one, which faces EU and South African market restrictions due to safety concerns .
Synthetic Utility :
- The compound in (C₂₀H₂₄ClN₅O₃) shares the propargyl-carbamate structure with the target compound but integrates a pyrimidine ring for kinase-targeted drug development. This highlights the adaptability of propargylamines in medicinal chemistry.
Physicochemical and Reactivity Comparisons
- Hydrogen Bonding : The tertiary amine and ketone in the target compound may form weaker hydrogen bonds compared to the imidazole-containing analog, influencing solubility and crystal packing .
- Stability : The hydrochloride salt form improves aqueous solubility but may reduce thermal stability relative to neutral analogs like tert-butyl carbamates .
Research Findings
- Synthetic Pathways: The target compound’s synthesis likely involves Sonogashira coupling or propargylation steps, as seen in related compounds .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 1-[tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one hydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination using tert-butyl carbamate and 3,3-dimethylbutan-2-one as precursors. Key steps include:
- Reaction Setup : Use sodium borohydride or lithium aluminum hydride as reducing agents in anhydrous solvents (e.g., THF) under an inert atmosphere .
- Temperature Control : Maintain temperatures between 0–25°C to minimize byproduct formation .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
- Yield Optimization : Adjust reaction time and stoichiometry of the amine and ketone precursors (e.g., 1:1.2 molar ratio) .
Q. How is the compound characterized spectroscopically to confirm structural integrity?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to verify tert-butyl (δ ~1.2 ppm), propynyl (δ ~2.5 ppm), and ketone (δ ~210 ppm) groups .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 229.1) via ESI-MS .
- TLC Monitoring : Track reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) to control stereochemistry during reductive amination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor specific diastereomers by stabilizing transition states .
- Case Study : In analogs like (R)-tert-butyl carbamate derivatives, stereochemical purity (>98% ee) was achieved using chiral HPLC post-synthesis .
Q. What strategies mitigate data contradictions in reported biological activities (e.g., neuropharmacological vs. enzyme inhibitory effects)?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate confounding variables. For example, neuroactivity assays should use primary neuronal cultures rather than immortalized lines .
- Metabolic Stability Tests : Evaluate compound stability in physiological buffers to rule out degradation artifacts .
- Cross-Study Comparison : Tabulate published IC/EC values to identify outliers (see example table):
| Study | Target | IC (µM) | Assay Conditions | Reference |
|---|---|---|---|---|
| A | Enzyme X | 0.5 ± 0.1 | pH 7.4, 37°C | |
| B | Enzyme X | 2.1 ± 0.3 | pH 6.8, 25°C |
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for substitution at the tert-butyl or propynyl groups. Key parameters include bond dissociation energies and charge distribution .
- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction kinetics .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Data Scarcity and Research Gaps
Q. Why are there limited studies on the compound’s metabolic pathways, and how can this be addressed?
- Methodological Answer :
- Radiolabeling : Synthesize -labeled analogs to track metabolic fate in vitro/in vivo .
- LC-MS/MS Profiling : Identify phase I/II metabolites using high-resolution mass spectrometry coupled with hepatic microsome assays .
Safety and Handling
Q. What are critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
